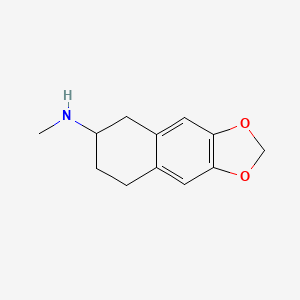
Mdmat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdmat is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
MDMA-Assisted Therapy for PTSD
Numerous studies have demonstrated the efficacy of MDMA-assisted therapy (MDMA-AT) in treating PTSD. A landmark phase 3 clinical trial published in Nature assessed the effects of MDMA-AT on individuals with moderate to severe PTSD. The study involved 104 participants who were randomized to receive either MDMA-AT or placebo therapy.
Key Findings:
- Reduction in PTSD Symptoms: Participants receiving MDMA-AT showed a significant reduction in PTSD symptoms as measured by the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5). The least squares mean change in CAPS-5 score was -23.7 for the MDMA group compared to -14.8 for the placebo group (p < 0.001) .
- Functional Improvement: The Sheehan Disability Scale (SDS) indicated that functional impairment decreased more significantly in the MDMA group (-3.3 vs. -2.1; p = 0.03) .
- Long-term Efficacy: At 18 weeks post-treatment, 71.2% of participants in the MDMA group no longer met the criteria for PTSD, compared to 47.6% in the placebo group .
MDMA's Effects on Depression
MDMA has also been investigated for its potential antidepressant effects. A study highlighted that participants receiving MDMA during therapy sessions experienced significant reductions in depression symptoms, as measured by the Beck Depression Inventory II (BDI-II). The mean change for the MDMA group was -19.7 compared to -10.8 for the placebo group (p = 0.0026) .
Case Study 1: Efficacy in Diverse Populations
A notable aspect of recent research is its focus on ethnoracial diversity among participants. In one study, approximately half of the participants identified as ethnically or racially diverse, which underscores the broad applicability of MDMA-AT across different demographic groups . This diversity is crucial as it enhances the generalizability of findings and ensures that treatment efficacy is not limited to specific populations.
Case Study 2: Treatment Resistance
Another significant finding is that MDMA-assisted therapy was effective even among participants with treatment-resistant conditions, such as those with comorbidities like major depression or a history of substance use disorders . This suggests that MDMA may offer new hope for individuals who have not responded to traditional therapies.
Data Tables
| Study | Participants | PTSD Reduction (CAPS-5) | Functional Improvement (SDS) | Ethnoracial Diversity |
|---|---|---|---|---|
| Phase 3 Trial (2023) | 104 | -23.7 vs -14.8 | -3.3 vs -2.1 | ~50% |
| Phase 2 Study (2021) | 90 | -24.4 vs -13.9 | Not specified | Not specified |
Propriétés
Numéro CAS |
34620-52-5 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-methyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine |
InChI |
InChI=1S/C12H15NO2/c1-13-10-3-2-8-5-11-12(15-7-14-11)6-9(8)4-10/h5-6,10,13H,2-4,7H2,1H3 |
Clé InChI |
MTRLJTZQUZHTJI-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=CC3=C(C=C2C1)OCO3 |
SMILES canonique |
CNC1CCC2=CC3=C(C=C2C1)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















